An In-depth Technical Guide to 3,6-Dioxaoctanedioic Acid: Physicochemical Properties and Applications in Drug Development
An In-depth Technical Guide to 3,6-Dioxaoctanedioic Acid: Physicochemical Properties and Applications in Drug Development
Abstract: 3,6-Dioxaoctanedioic acid, a bifunctional molecule featuring two carboxylic acid moieties and a flexible polyethylene glycol (PEG)-like core, has garnered significant interest in the fields of medicinal chemistry and drug development. Its unique combination of hydrophilicity, biocompatibility, and chemical functionality makes it a valuable building block, particularly as a linker in targeted protein degradation via Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of the physicochemical properties of 3,6-Dioxaoctanedioic acid, detailed experimental protocols for its characterization, and an in-depth discussion of its synthesis, reactivity, and critical role in advancing therapeutic strategies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the properties of this versatile molecule.
Introduction: The Strategic Importance of 3,6-Dioxaoctanedioic Acid in Modern Drug Discovery
The landscape of modern drug discovery is increasingly focused on the development of highly specific and potent therapeutic agents. In this context, the design of molecules capable of modulating protein function through novel mechanisms of action is of paramount importance. 3,6-Dioxaoctanedioic acid has emerged as a key enabling tool in this endeavor, primarily due to its utility as a hydrophilic linker in the construction of PROTACs.[1][2]
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker connecting the target-binding ligand and the E3 ligase-recruiting ligand is a critical determinant of PROTAC efficacy, influencing factors such as solubility, cell permeability, and the geometry of the ternary complex. The incorporation of a 3,6-Dioxaoctanedioic acid-based linker can significantly enhance the aqueous solubility of often lipophilic PROTAC molecules, thereby improving their pharmacokinetic and pharmacodynamic profiles.[1]
This guide will provide a detailed exploration of the fundamental physicochemical properties of 3,6-Dioxaoctanedioic acid, offering a foundation for its rational application in the design and synthesis of novel therapeutics.
Physicochemical Properties of 3,6-Dioxaoctanedioic Acid
A thorough understanding of the physicochemical properties of 3,6-Dioxaoctanedioic acid is essential for its effective utilization in chemical synthesis and drug formulation.
General and Physical Properties
| Property | Value | Source(s) |
| Chemical Formula | C₆H₁₀O₆ | [1] |
| Molecular Weight | 178.14 g/mol | [1] |
| CAS Number | 23243-68-7 | [1] |
| Appearance | White to off-white solid/crystalline powder | [3] |
| Melting Point | 68-71 °C or 76-77 °C | [3] |
| Boiling Point (Predicted) | 429.2 ± 25.0 °C | [3] |
| pKa₁ (Predicted) | 3.09 ± 0.10 | [3] |
Note on Melting Point Discrepancy: The reported melting point of 3,6-Dioxaoctanedioic acid varies between different commercial suppliers. This variation may be attributable to differences in purity or crystalline form. It is therefore crucial for researchers to determine the melting point of their specific batch as a measure of purity.
Solubility Profile
The presence of two carboxylic acid groups and two ether linkages imparts a significant degree of hydrophilicity to the 3,6-Dioxaoctanedioic acid molecule.[1] This structural feature is key to its application in improving the solubility of larger, more complex molecules.
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Water: Soluble. The hydrophilic PEG spacer enhances solubility in aqueous media.[1]
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Nonpolar Organic Solvents: Expected to have limited solubility in nonpolar solvents like hexane and toluene.
The carboxylic acid groups can be deprotonated to form carboxylate salts, which exhibit significantly higher aqueous solubility.
Spectral Data
Spectroscopic analysis is fundamental for the structural confirmation and purity assessment of 3,6-Dioxaoctanedioic acid.
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¹H NMR (Predicted, D₂O):
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~4.2 ppm (singlet, 4H): Protons of the methylene groups adjacent to the carboxylic acid moieties (-O-CH₂ -COOH). These protons are expected to be deshielded due to the electron-withdrawing effect of the adjacent oxygen and carbonyl group.
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~3.8 ppm (singlet, 4H): Protons of the central ethylene glycol unit (-O-CH₂ -CH₂ -O-). These protons are deshielded by the neighboring oxygen atoms.
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~11-13 ppm (broad singlet, 2H, in non-aqueous solvent): Carboxylic acid protons. This signal would be absent in D₂O due to proton exchange.
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-
¹³C NMR (Predicted, D₂O):
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~175 ppm: Carbonyl carbons of the carboxylic acid groups (C OOH).
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~70 ppm: Carbons of the central ethylene glycol unit (-O-C H₂-C H₂-O-).
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~68 ppm: Methylene carbons adjacent to the carboxylic acid groups (-O-C H₂-COOH).
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The IR spectrum of 3,6-Dioxaoctanedioic acid is characterized by the following key absorptions:
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~3300-2500 cm⁻¹ (broad): O-H stretching of the carboxylic acid, indicative of hydrogen bonding.
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~2914 cm⁻¹: C-H stretching of the methylene groups.
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~1733 cm⁻¹ (strong): C=O stretching of the carboxylic acid.
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~1121 cm⁻¹ (strong): C-O stretching of the ether linkages.
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Electrospray Ionization (ESI-MS): In negative ion mode, the spectrum would be expected to show a prominent peak for the deprotonated molecule [M-H]⁻ at m/z 177.04. In positive ion mode, adducts such as [M+Na]⁺ at m/z 201.03 may be observed. A peak at m/z 178.5 [M]+ has also been reported.
Synthesis and Purification
3,6-Dioxaoctanedioic acid can be synthesized via the oxidation of diethylene glycol. A representative procedure is outlined below.
Synthesis of 3,6-Dioxaoctanedioic Acid
This protocol is based on the oxidation of diethylene glycol using nitric acid.[3]
Reaction Scheme:
Caption: Synthesis of 3,6-Dioxaoctanedioic acid from diethylene glycol.
Materials:
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Diethylene glycol
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Nitric acid (concentrated)
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Benzene (for azeotropic distillation)
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Acetone
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Standard laboratory glassware
Procedure:
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To 15 mL (0.33 mol) of nitric acid at 45 °C, slowly add 1 g of diethylene glycol (total amount to be added is 5.9 g, 0.06 mol) with stirring.
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Heat the reaction mixture to 65 °C.
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After the evolution of nitrogen oxides ceases, cool the mixture to 45-50 °C.
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Continue the portion-wise addition of diethylene glycol over a total period of 1 hour, maintaining the temperature at 45-50 °C.
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After the addition is complete, maintain the reaction mixture at 45 °C for 40 minutes, then heat at 80 °C for 30 minutes.
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Remove the solvent under vacuum at 70 °C.
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Dry the residue by azeotropic distillation with benzene using a Dean-Stark trap to remove any remaining water.
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The crude product is then purified by recrystallization.
Purification by Recrystallization
Procedure:
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Dissolve the crude 3,6-Dioxaoctanedioic acid in a minimal amount of a hot acetone-benzene mixture.
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If colored impurities are present, a small amount of activated charcoal can be added.
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Filter the hot solution to remove any insoluble impurities and activated charcoal.
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Allow the filtrate to cool slowly to room temperature to induce crystallization.
-
Further cool the mixture in an ice bath to maximize crystal formation.
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Collect the purified crystals by vacuum filtration.
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Wash the crystals with a small amount of cold solvent.
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Dry the crystals under vacuum to obtain pure 3,6-Dioxaoctanedioic acid.
Reactivity and Stability
The chemical behavior of 3,6-Dioxaoctanedioic acid is dictated by its two primary functional groups: the carboxylic acids and the ether linkages.
Reactivity of the Carboxylic Acid Groups
The terminal carboxylic acids are the primary sites of reactivity. They can undergo typical carboxylic acid reactions, most notably the formation of amide bonds. This reaction is central to its use as a linker in PROTACs. The carboxylic acids can be activated by coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) to form a reactive intermediate that readily couples with primary or secondary amines.
Caption: Amide bond formation using coupling reagents.
Stability of the Ether Linkages
The ether linkages in the polyethylene glycol-like backbone are generally stable under neutral and basic conditions. However, they can be susceptible to cleavage under strong acidic conditions, particularly in the presence of strong nucleophiles like bromide or iodide ions. This reaction typically proceeds via an Sₙ2 mechanism. For most applications in drug development, which are conducted under physiological or near-neutral pH, the ether bonds are considered stable.
Storage and Handling
3,6-Dioxaoctanedioic acid should be stored in a cool, dry place, sealed from moisture. As a carboxylic acid, it is corrosive and should be handled with appropriate personal protective equipment.
Application in Drug Development: A Hydrophilic PROTAC Linker
The primary application of 3,6-Dioxaoctanedioic acid in drug development is as a hydrophilic, bifunctional linker for the synthesis of PROTACs.
The Role of Linkers in PROTACs
The linker in a PROTAC molecule plays a crucial role in its efficacy. It not only connects the two ligands but also influences:
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Solubility and Permeability: The physicochemical properties of the linker significantly impact the overall solubility and cell membrane permeability of the PROTAC.
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Ternary Complex Formation: The length and flexibility of the linker determine the ability of the PROTAC to induce a productive ternary complex between the target protein and the E3 ligase.
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Pharmacokinetics: The stability and properties of the linker affect the metabolic stability and in vivo half-life of the PROTAC.
Advantages of a 3,6-Dioxaoctanedioic Acid Linker
The incorporation of a 3,6-Dioxaoctanedioic acid moiety into a PROTAC linker offers several advantages:
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Enhanced Hydrophilicity: The PEG-like structure increases the water solubility of the PROTAC, which can be beneficial for administration and can help to mitigate issues with aggregation.[1]
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Biocompatibility: Polyethylene glycol is a well-established biocompatible polymer, which can reduce the potential for immunogenicity.
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Flexibility: The flexible ether chain can allow for the necessary conformational adjustments to facilitate optimal ternary complex formation.
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Bifunctionality: The two terminal carboxylic acid groups provide convenient handles for conjugation to amine-containing ligands or other functional groups.
Caption: Workflow for melting point determination.
pKa Determination by Potentiometric Titration
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Prepare a standard solution: Accurately weigh and dissolve a known amount of 3,6-Dioxaoctanedioic acid in deionized water to create a solution of known concentration (e.g., 0.01 M).
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Calibrate the pH meter: Calibrate the pH meter using standard buffer solutions at pH 4, 7, and 10.
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Titration: Titrate the 3,6-Dioxaoctanedioic acid solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
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Record data: Record the pH of the solution after each addition of the titrant.
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Plot the titration curve: Plot the pH versus the volume of NaOH added.
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Determine the equivalence points: Identify the two equivalence points from the titration curve, which correspond to the neutralization of the first and second carboxylic acid protons.
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Calculate the pKa values: The pKa values are the pH at the half-equivalence points.
NMR Sample Preparation and Analysis
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Sample preparation: Dissolve approximately 10-20 mg of 3,6-Dioxaoctanedioic acid in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.
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Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
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Processing: Process the spectra, including Fourier transformation, phase correction, and baseline correction.
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Analysis: Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts in both the ¹H and ¹³C spectra to the corresponding nuclei in the molecule.
Conclusion
3,6-Dioxaoctanedioic acid is a versatile and valuable molecule in the toolbox of medicinal chemists and drug development scientists. Its well-defined structure, characterized by a hydrophilic PEG-like core and two reactive carboxylic acid termini, makes it an ideal component for the design of sophisticated drug delivery systems and targeted therapeutics. The insights provided in this technical guide into its physicochemical properties, synthesis, and reactivity are intended to facilitate its effective application in the ongoing quest for novel and more effective medicines. As the field of targeted protein degradation continues to evolve, the strategic use of well-characterized linkers like 3,6-Dioxaoctanedioic acid will undoubtedly play a pivotal role in the development of the next generation of therapeutics.
References
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PubChem. (n.d.). 3,6-Dioxaoctanedioic acid. Retrieved from [Link]
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Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
University of Wisconsin-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000237). Retrieved from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, D2O, experimental) (HMDB0000142). Retrieved from [Link]
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AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. Retrieved from [Link]
